![molecular formula C13H20N4O B5716642 5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5716642.png)
5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile is a chemical compound that belongs to the class of nicotinic acetylcholine receptor agonists. This compound has been widely studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile acts as an agonist of the nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning, memory, and attention. By activating this receptor, 5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile enhances cholinergic neurotransmission, which is impaired in various neurological diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile are mainly related to its agonistic activity on the nicotinic acetylcholine receptor. This compound has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to improve motor function and reduce tremors in animal models of Parkinson's disease. Additionally, 5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to reduce nicotine self-administration in animal models of nicotine addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile for lab experiments is its specificity for the nicotinic acetylcholine receptor. This compound can be used to study the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low potency, which may require high concentrations for in vitro experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile. One of the most promising directions is the development of more potent analogs of this compound for therapeutic use. Additionally, the role of the nicotinic acetylcholine receptor in various neurological and psychiatric diseases can be further studied using this compound. Finally, the potential use of 5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile as a tool for studying cholinergic neurotransmission and its role in cognition and behavior can also be explored.
Synthesemethoden
The synthesis of 5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile can be achieved through a multistep process. The starting material is 2,6-dimethylpyridine-3,5-dicarbonitrile, which is first converted to 2,6-dimethyl-3,5-dicyano-4-(methoxymethyl)pyridine. This intermediate is then reacted with butylamine in the presence of a reducing agent to obtain 5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile.
Wissenschaftliche Forschungsanwendungen
5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile has been studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of Alzheimer's disease. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and nicotine addiction.
Eigenschaften
IUPAC Name |
5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-4-5-6-16-13-10(7-14)11(8-18-3)12(15)9(2)17-13/h4-6,8,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWLDEPWNZLLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C(C(=C1C#N)COC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(butylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.